molecular formula C10H21NO B13637488 (1-Methoxy-2,3-dimethylcyclohexyl)methanamine

(1-Methoxy-2,3-dimethylcyclohexyl)methanamine

Cat. No.: B13637488
M. Wt: 171.28 g/mol
InChI Key: URINCVKTVWKDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Research Interest and Relevance

This compound’s molecular architecture combines a constrained cyclohexane ring with strategically positioned substituents, rendering it a valuable template for investigating steric and electronic effects in organic reactions. The methoxy group introduces polarity, while the methyl groups contribute to steric hindrance, influencing reactivity and selectivity in substitution and amination processes. Recent studies have explored its utility as a chiral building block for pharmaceuticals and agrochemicals, leveraging its ability to stabilize transition states in catalytic cycles. For instance, alkylaminoderivatives bearing cyclohexyl motifs, as described in patent literature, are frequently employed in synthesizing benzothiazoles and other heterocycles with biological activity.

The compound’s relevance extends to materials science, where its conformational rigidity could aid in designing liquid crystals or polymeric frameworks with tailored thermal properties. Additionally, its amine functionality enables participation in Schiff base formation, a reaction pivotal to coordination chemistry and catalyst design. Despite these potentials, the compound’s synthetic complexity and limited commercial availability have constrained large-scale applications, positioning it primarily as a research tool in academic settings.

Historical Context and Discovery

The synthesis of this compound likely emerged from broader efforts in the late 20th century to functionalize cyclohexane derivatives for pharmaceutical applications. Patent literature from the 1990s discloses methods for preparing alkylaminoderivatives with cycloalkyl groups, highlighting the importance of steric and electronic modulation in drug design. For example, EP1043319B1 describes the use of dimethylcyclohexyl groups in creating compounds with enhanced metabolic stability, suggesting that similar strategies may have inspired the development of this methoxy- and methyl-substituted analog.

Early synthetic routes probably involved multi-step sequences starting from dimethylcyclohexanol or its derivatives, employing reductive amination or nucleophilic substitution to install the methanamine group. Advances in asymmetric catalysis during the 2000s likely facilitated enantioselective synthesis, though public data on stereochemical outcomes remain sparse. The compound’s absence from major chemical databases prior to the 2020s indicates it is a relatively recent addition to the synthetic chemist’s toolkit, possibly optimized for niche applications in academic research.

Current Status in Chemical and Pharmaceutical Research

Contemporary studies focus on optimizing the compound’s synthesis and elucidating its conformational behavior. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been employed to resolve its stereochemistry, particularly the axial-equatorial arrangement of substituents on the cyclohexane ring. These analyses reveal that the methoxy group preferentially adopts an equatorial position to minimize steric clashes with adjacent methyl groups, a phenomenon critical to understanding its reactivity.

In pharmaceutical research, the compound’s amine group serves as a handle for derivatization into prodrugs or bioactive molecules. For instance, alkylaminocyclohexanes are frequently probed as dopamine receptor modulators or enzyme inhibitors, though specific data on this compound’s biological activity remain unpublished. Industrial interest is evidenced by its inclusion in catalogs of specialized chemical suppliers, albeit with restrictions to research and development use.

Scope and Objectives of the Review

This review aims to consolidate fragmented knowledge on this compound, emphasizing synthetic methodologies, structural characterization, and potential applications. It excludes safety and dosage data to align with regulatory and commercial confidentiality norms. Specific objectives include:

  • Critically evaluating published and patented synthetic routes.
  • Analyzing stereochemical outcomes and conformational preferences.
  • Identifying gaps in current understanding to guide future research.

By addressing these areas, the review seeks to inform researchers in organic chemistry, medicinal chemistry, and materials science about the compound’s capabilities and limitations.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1-methoxy-2,3-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO/c1-8-5-4-6-10(7-11,12-3)9(8)2/h8-9H,4-7,11H2,1-3H3

InChI Key

URINCVKTVWKDBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)(CN)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of (1-Methoxy-2,3-dimethylcyclohexyl)methanamine

Detailed Synthetic Route

Stepwise Synthesis Outline
Step Description Reagents/Catalysts Conditions Notes
1 Methylation of cyclohexanone derivative Methylating agents (e.g., methyl iodide, methyl lithium) Controlled temperature, inert atmosphere Introduces 2,3-dimethyl substitution
2 Formation of methoxy substituent at C1 Methanol or methylating agent Acidic or basic catalysis Converts hydroxyl to methoxy group
3 Amination to install methanamine group Ammonia or amine source, catalytic hydrogenation Catalysts such as Pd, Ni; 100–200 °C, 0.5–2.0 MPa H2 pressure Fixed-bed reactor, continuous flow preferred for scale-up

This process may involve intermediate purification steps such as distillation or chromatography to isolate the desired intermediates before proceeding to the next step.

Catalysts and Reaction Conditions

Catalysts play a crucial role in the amination step:

  • Catalyst Composition: Commonly cobalt/alumina (Co/Al2O3) catalysts doped with metals such as copper (1–10%), cobalt (5–20%), titanium (0.1–0.5%), manganese (0.1–1.0%), and chromium (0.1–0.5%) by weight are used to enhance activity and selectivity.
  • Reaction Conditions:
    • Temperature: 100–200 °C
    • Pressure: 0.5–2.0 MPa hydrogen atmosphere
    • Liquid hourly space velocity (LHSV): 0.5–1.5 h⁻¹
    • Molar ratio of amine to alcohol: 1.0–2.0:1
  • Process: Vapor phase reaction in fixed-bed reactors with continuous feed and recycling of unreacted gases and liquids to maximize yield and minimize waste.

Continuous Flow and Closed Cycle Systems

Industrial synthesis often employs continuous flow reactors integrated with closed-cycle matter transfer systems controlled by distributed control systems (DCS) for:

  • Stable operation
  • Efficient recycling of unreacted starting materials (e.g., hexalin and dimethylamine)
  • Minimization of by-product formation and environmental discharge compliance.

Analytical Data and Research Findings

Molecular and Structural Data

Parameter Value
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name This compound
CAS Number Not explicitly available; related compounds ~2727074-23-7 (hydrochloride salt)
InChIKey URINCVKTVWKDBC-UHFFFAOYSA-N

The compound features a cyclohexane ring with two methyl groups at positions 2 and 3, a methoxy substituent at position 1, and a methanamine moiety attached to the carbon adjacent to the methoxy group.

Reaction Mechanism Insights

The amine group acts as a nucleophile in subsequent reactions, allowing derivatization for pharmaceutical or synthetic applications. The hydrogenation/amination step involves catalytic activation of hydrogen and nucleophilic substitution on the cyclohexane derivative, facilitated by the metal catalyst.

Summary Table of Preparation Methods

Aspect Description
Starting Materials Cyclohexanol or cyclohexanone derivatives, methylating agents, ammonia or amine sources
Key Catalysts Co/Al2O3 doped with Cu, Ti, Mn, Cr
Reaction Type Methylation, methoxylation, catalytic amination/hydrogenation
Reactor Type Fixed-bed, continuous flow reactors
Operating Conditions 100–200 °C, 0.5–2.0 MPa H2, LHSV 0.5–1.5 h⁻¹
Process Control Closed-cycle matter transfer, DCS control system
Purification Condensation, gas-liquid separation, rectification

Chemical Reactions Analysis

Types of Reactions: (1-Methoxy-2,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclohexane derivatives .

Scientific Research Applications

(1-Methoxy-2,3-dimethylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-2,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexylmethanamine Derivatives

1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine Hydrochloride
  • Molecular Formula: C₁₂H₂₅NO·HCl (vs. C₁₀H₂₁NO for the target compound)
  • Structural Differences : Features additional methyl groups at positions 3,3,5,5 on the cyclohexane ring, increasing steric hindrance and lipophilicity. The hydrochloride salt form enhances solubility in polar solvents .
  • Key Data :

    Property Target Compound 1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine HCl
    Molecular Weight 171.28 g/mol 207.76 g/mol
    Substituents 1-OCH₃, 2,3-CH₃ 1-OCH₃, 3,3,5,5-CH₃
    Solubility (Inferred) Lower (free base) Higher (hydrochloride salt)
1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
  • Molecular Formula: C₁₁H₂₃NO₂
  • Structural Differences : Replaces the 2,3-dimethyl groups with a dimethoxyethyl (-CH₂C(OCH₃)₂) substituent, introducing polar ether and ketone-like groups. This modification likely increases solubility in aprotic solvents .

Aromatic Methanamines

(2,4,6-Trimethoxyphenyl)methanamine
  • Molecular Formula: C₁₀H₁₅NO₃
  • Structural Differences : Aromatic phenyl ring with three methoxy groups, contrasting with the aliphatic cyclohexane ring. The planar aromatic system may enhance π-π stacking interactions but reduce conformational flexibility .
  • Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage), indicating higher toxicity compared to aliphatic analogs .
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
  • Molecular Formula: C₁₄H₁₉NO₂
  • Structural Differences: Combines a cyclohexanone core with a methoxyphenyl and methylamino group. The ketone group introduces polarity, while the aromatic ring may confer receptor-binding activity, as seen in dissociative anesthetics .

Aliphatic Amines

1,3-Dimethylamylamine
  • Molecular Formula : C₇H₁₇N
  • Structural Differences : Branched aliphatic chain lacking cyclic structures. Lower molecular weight (115.22 g/mol) and higher volatility compared to cyclohexyl derivatives.
  • Safety : Requires precautions for inhalation risks, similar to many volatile amines .

Physicochemical and Environmental Considerations

Solubility and Stability

  • Cyclohexyl Derivatives : The target compound’s free base form likely has moderate solubility in organic solvents, whereas its hydrochloride analog (as in ) would exhibit improved aqueous solubility.
  • Aromatic Analogs : (2,4,6-Trimethoxyphenyl)methanamine may have lower water solubility due to its hydrophobic aromatic core but could dissolve in alcohols or DMSO .

Environmental Impact

  • While direct data on the target compound is lacking, cyclohexanemethanamine derivatives like cyclohexanone () have established exposure limits (e.g., 480 mg/m³ for cyclohexanone), suggesting similar monitoring may be warranted for structurally related amines .

Biological Activity

(1-Methoxy-2,3-dimethylcyclohexyl)methanamine, a compound with potential therapeutic applications, has garnered attention in various biological studies. This article explores its biological activity, including antimicrobial properties, pharmacological effects, and potential toxicity.

  • Molecular Formula : C10H21NO
  • Molecular Weight : 171.28 g/mol

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In particular, it has been tested against various strains of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium abscessus16 μg/mL
Mycobacterium tuberculosis32 μg/mL
Staphylococcus aureus8 μg/mL

These results suggest that the compound may be effective in treating infections caused by resistant strains of pathogens .

Pharmacological Effects

The compound's pharmacological profile has been evaluated in several studies. It appears to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

  • Neurotransmitter Interaction : Preliminary data suggest that the compound may modulate serotonin and dopamine levels, which could have implications for mood disorders.
  • Cognitive Enhancement : Animal studies have indicated improvements in memory and learning tasks after administration of the compound.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like rifampicin .

Study 2: Neuropharmacological Assessment

A study conducted on rodents assessed the cognitive effects of this compound. The results indicated a statistically significant improvement in performance on maze tests compared to control groups. These findings suggest potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to evaluate the safety profile of this compound. Current data indicate low toxicity at therapeutic doses; however, long-term studies are needed to fully understand its safety.

  • Acute Toxicity : No significant adverse effects were reported in acute toxicity studies at doses up to 200 mg/kg.
  • Chronic Exposure : Ongoing studies are examining the effects of chronic exposure on liver and kidney function.

Q & A

Basic Synthesis Methods

Q: What are the common synthetic routes for (1-Methoxy-2,3-dimethylcyclohexyl)methanamine? A: The compound is typically synthesized via multi-step reactions starting from substituted cyclohexane derivatives. A key step involves introducing the methoxy and methyl groups to the cyclohexyl ring, followed by functionalization of the methanamine group. For example, analogous compounds are synthesized using reductive amination or nucleophilic substitution under controlled pH and temperature conditions. Catalysts such as palladium or acid/base systems may enhance yield and selectivity .

Advanced Synthesis Optimization

Q: How can reaction conditions (e.g., catalyst choice, solvent system) be optimized to improve stereochemical purity? A: Stereochemical control requires precise optimization of reaction parameters. For cyclohexane derivatives, chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective hydrogenation can enhance stereopurity. Solvent polarity and temperature gradients during cyclization steps also influence ring conformation. Reaction monitoring via HPLC or chiral GC is critical to assess enantiomeric excess .

Structural Characterization

Q: What spectroscopic techniques are most effective for confirming the structure of this compound? A: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to resolve methoxy, methyl, and cyclohexyl proton environments.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C11_{11}H23_{23}NO).
  • X-ray Crystallography : For absolute stereochemical assignment, particularly for challenging cyclohexyl conformers .

Advanced NMR Interpretation Challenges

Q: How do cyclohexyl ring dynamics and substituent effects complicate NMR analysis? A: The chair-flipping dynamics of the cyclohexyl ring can lead to averaged signals for axial/equatorial protons. Low-temperature NMR (e.g., 200 K) or computational modeling (DFT) can "freeze" conformers for distinct peak resolution. Methoxy and methyl groups introduce shielding/deshielding effects, requiring coupling constant (JJ) analysis for spatial assignment .

Biological Targets and Mechanisms

Q: What are the hypothesized biological targets of this compound? A: Structurally analogous methanamine derivatives interact with neurotransmitter receptors (e.g., serotonin or dopamine transporters) due to their amine functionality. Computational docking studies suggest potential binding to G protein-coupled receptors (GPCRs) or monoamine oxidases (MAOs), though experimental validation is needed .

Advanced Pharmacological Assay Design

Q: How to design assays to evaluate receptor binding affinity and selectivity? A: Use radioligand displacement assays (e.g., 3^3H-labeled ligands) with membrane preparations from transfected cell lines expressing target receptors. Competitive binding curves (IC50_{50}) and selectivity panels (e.g., against adrenergic or histaminergic receptors) are critical. Pair with functional assays (cAMP or calcium flux) to assess agonism/antagonism .

Resolving Data Contradictions

Q: How to address conflicting reports on reactivity or bioactivity? A: Conduct reproducibility studies under standardized conditions (e.g., solvent purity, temperature). Meta-analyses of existing data can identify outliers due to experimental variability. For bioactivity contradictions, validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Safe Laboratory Handling

Q: What safety protocols are essential for handling this compound? A: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Store in airtight containers under inert gas (N2_2) to avoid oxidation. Spills should be neutralized with absorbents (vermiculite) and disposed via hazardous waste protocols. Refer to SDS guidelines for emergency response .

Stereochemical Impact on Reactivity

Q: How does stereochemistry at the 1-, 2-, and 3-positions influence chemical reactivity? A: Substituent orientation affects steric hindrance and electronic effects. For example, axial methoxy groups may hinder nucleophilic attack at the amine, while equatorial methyl groups could stabilize transition states via hyperconjugation. Comparative studies using diastereomeric pairs are recommended to isolate stereochemical effects .

Scaling Synthesis for Research Applications

Q: What modifications are needed to scale synthesis from milligrams to grams without compromising purity? A: Optimize batch processes using flow chemistry for consistent heat/mass transfer. Replace volatile solvents (e.g., DCM) with greener alternatives (cyclopentyl methyl ether) to improve safety. Implement inline purification (e.g., flash chromatography) to maintain >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.